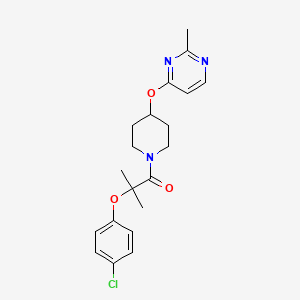
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FT011, and it is a member of the thiochromene family of compounds. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide is not fully understood. However, it has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This modulation may contribute to the neuroprotective effects of the compound.
Biochemical and physiological effects:
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. It may also have potential applications in the treatment of cancer and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide in lab experiments is its potential neuroprotective effects. This compound may be useful in studying the mechanisms of neurodegenerative diseases and developing new treatments. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide. One area of interest is the development of new treatments for neurodegenerative diseases based on the neuroprotective effects of this compound. Another area of interest is the study of the compound's anti-inflammatory and antioxidant properties, which may have applications in the treatment of a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide involves the reaction of 6-fluoro-3,4-dihydro-2H-thiochromen-4-one with chloroacetyl chloride in the presence of triethylamine. This reaction yields 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide as a white solid with a melting point of 183-186°C.
Scientific Research Applications
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-6-11(15)14-9-3-4-18(16,17)10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUNXFMYZOWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1NC(=O)CCl)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)





![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)

![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)
![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)
![N-cyclohexyl-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523518.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)